5-bromo-N-(tert-butyl)picolinamide
CAS No.: 647826-69-5
Cat. No.: VC7990378
Molecular Formula: C10H13BrN2O
Molecular Weight: 257.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 647826-69-5 |
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Molecular Formula | C10H13BrN2O |
Molecular Weight | 257.13 g/mol |
IUPAC Name | 5-bromo-N-tert-butylpyridine-2-carboxamide |
Standard InChI | InChI=1S/C10H13BrN2O/c1-10(2,3)13-9(14)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,13,14) |
Standard InChI Key | CSHMSFDZSULBAW-UHFFFAOYSA-N |
SMILES | CC(C)(C)NC(=O)C1=NC=C(C=C1)Br |
Canonical SMILES | CC(C)(C)NC(=O)C1=NC=C(C=C1)Br |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characterization
5-Bromo-N-(tert-butyl)picolinamide belongs to the picolinamide family, a subclass of pyridine derivatives. Its IUPAC name is 5-bromo-N-(tert-butyl)pyridine-2-carboxamide, reflecting the bromine substituent at the 5-position of the pyridine ring and the tert-butyl group attached to the amide nitrogen. The molecular structure is defined by the following key features:
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Pyridine core: A six-membered aromatic ring with one nitrogen atom.
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Bromine atom: Positioned at the 5th carbon, enabling participation in halogen-bonding interactions and cross-coupling reactions.
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tert-Butyl amide: A bulky substituent that enhances steric hindrance and influences solubility and metabolic stability .
The compound’s SMILES notation is , and its InChIKey is MFCD17259445 . A comparative analysis with structurally similar compounds, such as 5-bromo-N-(tert-butyl)-3-methylpicolinamide (CAS 156072-91-2), highlights the impact of additional methyl groups on molecular weight (271.15 g/mol) and reactivity.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 647826-69-5 | |
Molecular Formula | ||
Molecular Weight | 257.13 g/mol | |
Purity | 97% | |
Storage Conditions | 2–8°C |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 5-bromo-N-(tert-butyl)picolinamide typically involves sequential functionalization of the pyridine ring. A common route includes:
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Picolinic acid bromination: Introduction of bromine at the 5-position using brominating agents like or .
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Amide formation: Reaction with tert-butylamine in the presence of coupling agents such as HATU or EDCI to form the tert-butyl amide bond.
This method aligns with strategies used for analogous compounds, such as 5-bromo-N-(4-methoxybenzyl)picolinamide (CAS 951885-02-2), where amidation is critical for introducing nitrogen-based substituents .
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity: Ensuring bromination occurs exclusively at the 5-position.
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Steric hindrance: The tert-butyl group may slow reaction rates during amidation, necessitating elevated temperatures or prolonged reaction times.
Physical and Chemical Properties
Table 2: Physicochemical Properties
Property | Value | Source |
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Appearance | Solid (white to off-white) | |
Solubility | Likely soluble in DMSO/DMF | |
Stability | Stable at 2–8°C |
Spectroscopic Data
While experimental spectra are unavailable, computational predictions suggest:
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IR: Strong absorption bands at ~1650 cm (amide C=O stretch) and ~600 cm (C-Br stretch).
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NMR: Expected signals include a singlet for the tert-butyl protons (~1.4 ppm) and aromatic protons in the 7–8 ppm range .
Applications and Research Findings
Pharmaceutical Intermediates
The bromine atom positions this compound as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl structures common in drug candidates. For example, similar bromopicolinamides are used in kinase inhibitor development .
Material Science
The tert-butyl group enhances thermal stability, making the compound a candidate for ligand design in coordination chemistry. Its bulky structure could stabilize metal complexes in catalytic systems.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
Compound | Molecular Formula | Key Feature | Application |
---|---|---|---|
5-Bromo-N-(tert-butyl)picolinamide | Bromine at 5-position | Cross-coupling reactions | |
5-Bromo-N-(4-methoxybenzyl)picolinamide | Methoxybenzyl group | Drug discovery intermediates | |
5-Bromo-N-tert-butylfuran-2-carboxamide | Furan ring | Agrochemical research |
The tert-butyl variant’s steric bulk contrasts with the methoxybenzyl group’s electron-donating effects, influencing reactivity in amidation and coupling reactions .
Future Research Directions
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Synthetic Methodology: Develop catalysts for regioselective bromination and amidation.
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Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.
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Computational Modeling: Predict metabolic pathways and toxicity profiles using QSAR models.
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